molecular formula C19H26Cl2N8O8 B5197378 3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate

3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate

Cat. No.: B5197378
M. Wt: 565.4 g/mol
InChI Key: QNDDROHAVHGODE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes two triazolopyrimidine rings connected by a methylene bridge and substituted with ethyl and methyl groups. The diperchlorate salt form indicates the presence of two perchlorate anions, which are often used to stabilize the cationic form of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate typically involves multiple steps:

    Formation of the Triazolopyrimidine Rings: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine rings. This can be achieved through the reaction of 3-ethyl-5,7-dimethyl-1,2,4-triazole with suitable aldehydes or ketones under acidic or basic conditions.

    Methylene Bridge Formation: The next step involves the formation of the methylene bridge connecting the two triazolopyrimidine rings. This can be done by reacting the triazolopyrimidine intermediates with formaldehyde or other methylene donors in the presence of a catalyst.

    Formation of the Diperchlorate Salt: The final step involves the addition of perchloric acid to the compound to form the diperchlorate salt. This step is crucial for stabilizing the cationic form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the triazolopyrimidine rings, leading to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazolopyrimidine rings. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and stability make it a promising candidate for the development of new drugs targeting specific diseases.

Industry

In industry, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolopyrimidine rings play a crucial role in the binding process, allowing for specific interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 3-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate lies in its dual triazolopyrimidine structure and the presence of the diperchlorate salt form. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the methylene bridge and the ethyl and methyl substitutions further enhance its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8.2ClHO4/c1-7-24-16(22-26-14(5)9-12(3)20-18(24)26)11-17-23-27-15(6)10-13(4)21-19(27)25(17)8-2;2*2-1(3,4)5/h9-10H,7-8,11H2,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDDROHAVHGODE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2N=C(C=C(N2N=C1CC3=NN4C(=CC(=NC4=[N+]3CC)C)C)C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.